

A Comparative Analysis of the AMPK Activators MK-3903 and MK-8722

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Compound of Interest

Compound Name: MK-3903

Cat. No.: B609089

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In the landscape of therapeutic agents targeting metabolic diseases, the direct activation of AMP-activated protein kinase (AMPK) has been a focal point of research. Among the numerous compounds developed, **MK-3903** and MK-8722 have emerged as potent allosteric activators of this critical cellular energy sensor. This guide provides a detailed comparison of their efficacy, supported by available experimental data, to assist researchers and drug development professionals in understanding their distinct profiles.

In Vitro Efficacy and Potency

Both **MK-3903** and MK-8722 are direct allosteric activators of AMPK, demonstrating high potency in biochemical assays. However, they exhibit differences in their activation profiles across the various AMPK isoforms.

Parameter	MK-3903	MK-8722	Reference
EC50 (ADP-Glo Assay)	20.9 nM	4.7 nM	[1]
EC50 ($\alpha 1\beta 1\gamma 1$ subunit)	8 nM	~1-6 nM (for $\beta 1$ -containing complexes)	[2][3]
AMPK Isoform Selectivity	Activates 10 of the 12 pAMPK complexes; partially activates pAMPK $\alpha 5$ and does not activate pAMPK $\alpha 6$.	Pan-AMPK activator, activating all 12 mammalian AMPK complexes.	[2][3]

Preclinical Efficacy in Animal Models

Preclinical studies in rodent models of diabetes and metabolic syndrome have demonstrated the therapeutic potential of both compounds in improving metabolic parameters.

MK-8722: Robust Glucose Lowering with a Caveat

MK-8722 has shown significant efficacy in improving glucose homeostasis in various preclinical models.

Animal Model	Dosage	Key Findings	Reference
db/db Mice	3-30 mg/kg/day, p.o.	Dose-dependent lowering of ambient blood glucose, comparable to rosiglitazone at 30 mg/kg/day. No significant effect on body weight.	
Diabetic Rhesus Monkeys	5-10 mg/kg, p.o.	Acute and chronic improvements in blood glucose control during a mixed-meal tolerance test (MMTT).	
Zucker Diabetic Fatty (ZDF) Rats	Not specified	Not specified	
Progressive Rat Model of Diabetic Nephropathy	10 mg/kg/day	Profoundly renoprotective, with a 63% decrease in proteinuria and significant improvement in glomerular filtration rate.	

A notable adverse effect observed with MK-8722 administration was the induction of cardiac hypertrophy, characterized by increased heart weight and cardiac glycogen content. This observation was a significant factor in the decision not to advance MK-8722 into clinical trials.

MK-3903: Focus on Lipid Metabolism and Insulin Sensitization

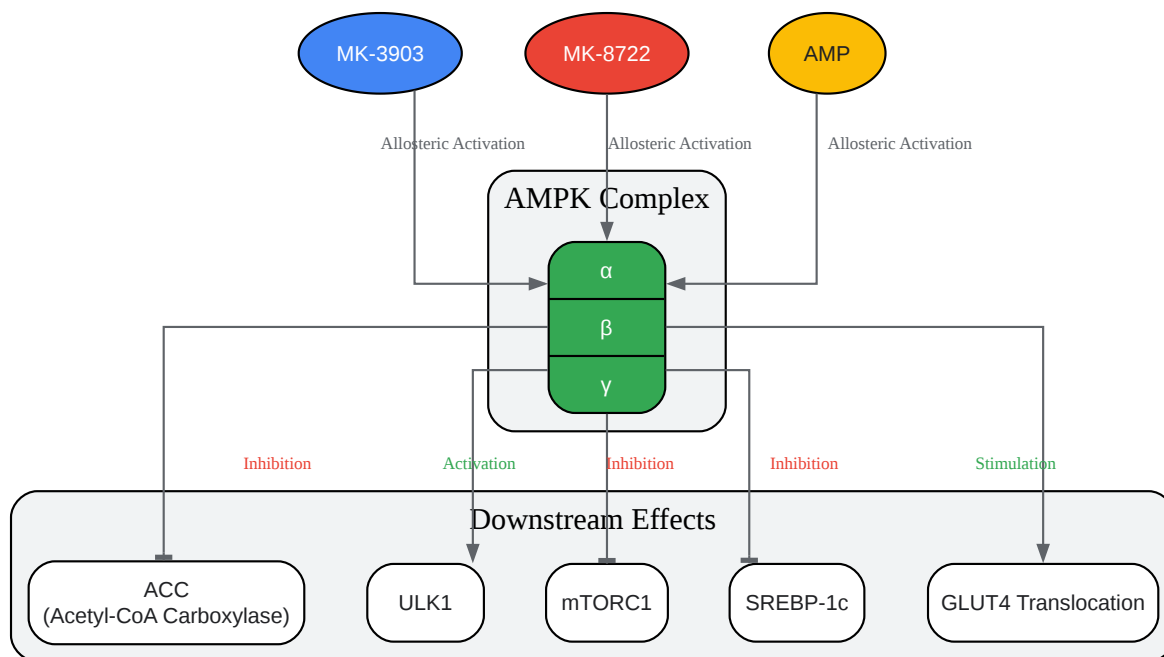
MK-3903 has demonstrated robust target engagement in the liver following oral administration, leading to improvements in lipid metabolism and insulin sensitivity in mice.

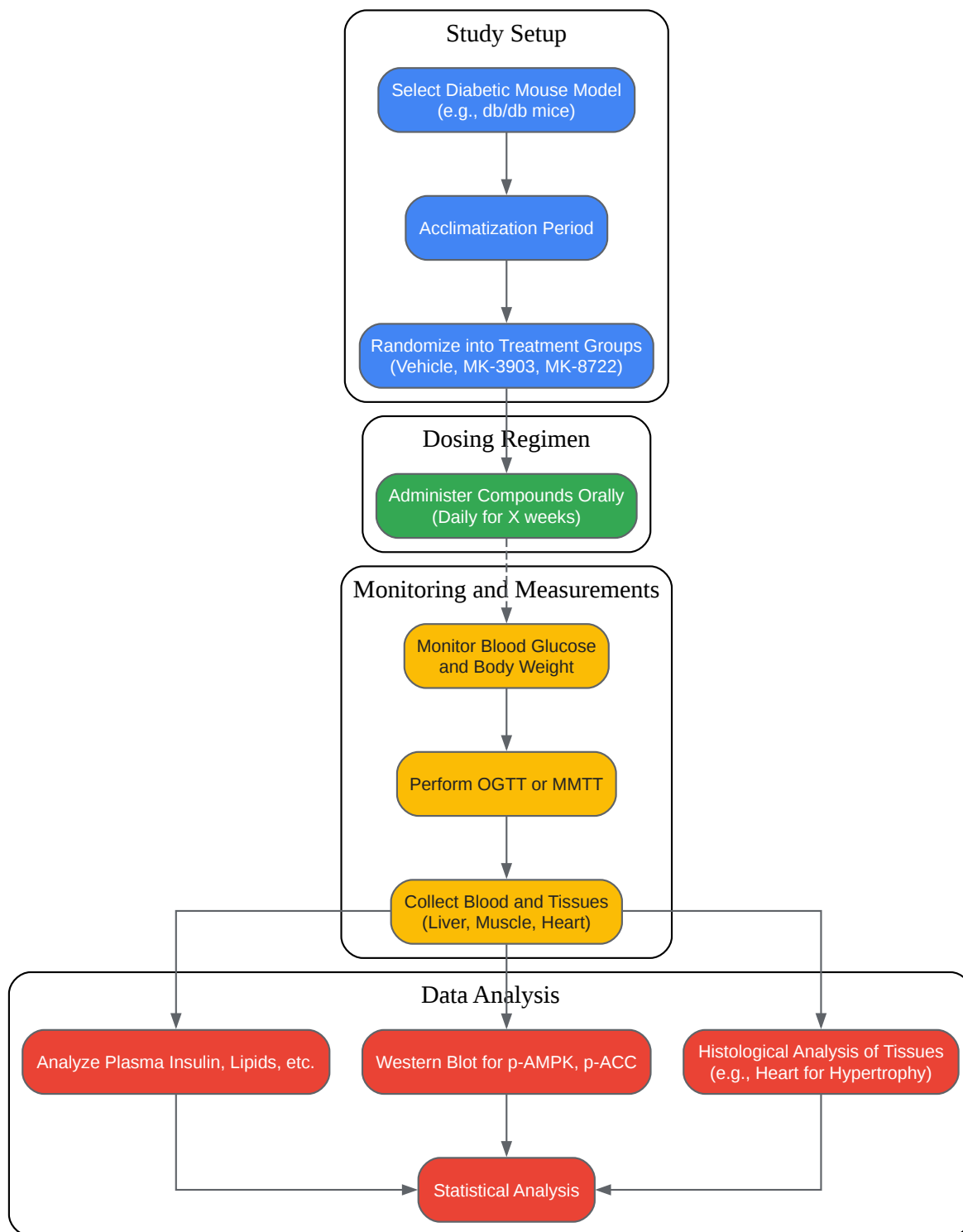
Animal Model	Dosage	Key Findings	Reference
High-Fructose Fed db/+ Mice	3, 10, and 30 mg/kg, p.o. (acute)	Significant inhibition of hepatic fatty acid synthesis at all doses.	
Various Mouse Models	Not specified (chronic)	Alterations in lipid metabolism and improvements in insulin sensitization.	

MK-3903 was found to have low permeability and is a substrate for the human hepatic uptake transporters OATP1B1 and OATP1B3, which may have influenced its development trajectory.

Mechanism of Action: Allosteric Activation of AMPK

Both **MK-3903** and MK-8722 function as direct allosteric activators of AMPK. They bind to a site on the AMPK complex distinct from the AMP binding site, leading to a conformational change that results in kinase activation. This activation triggers a cascade of downstream signaling events aimed at restoring cellular energy homeostasis.





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